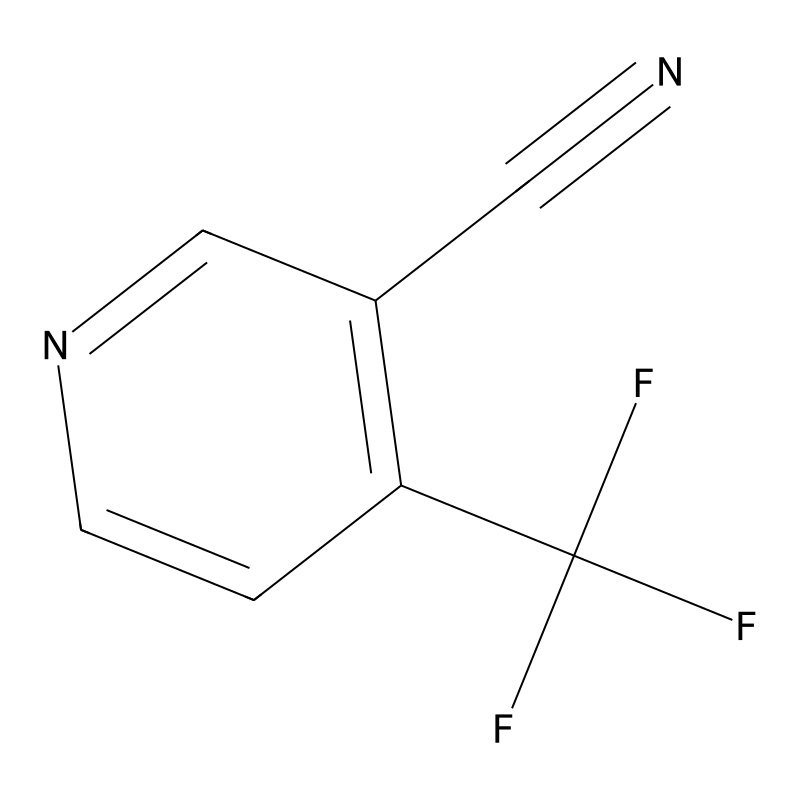

4-(Trifluoromethyl)nicotinonitrile

Content Navigation

Researchers face costly, low-yield dechlorination when using dichloro precursors. 4-(Trifluoromethyl)nicotinonitrile bypasses that, enabling high-efficiency alkaline hydrolysis to flonicamid's key intermediate. Benefits:

- Eliminates Pd-catalyzed dehalogenation & DIPEA handling.

- Direct one-step hydrolysis to 4-(trifluoromethyl)nicotinic acid.

- Essential CF3 group for KHK/Polθ inhibitor potency & metabolic stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-(Trifluoromethyl)nicotinonitrile (CAS 13600-43-6) is a highly versatile, di-activated heteroaromatic building block widely utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Characterized by the synergistic electron-withdrawing effects of a nitrile group at the 3-position and a trifluoromethyl group at the 4-position, this compound exhibits exceptional electrophilicity at the pyridine ring's 2- and 6-positions. In industrial procurement, it is primarily valued as the direct, high-efficiency precursor to 4-(trifluoromethyl)nicotinic acid—the core intermediate for the blockbuster insecticide flonicamid . Furthermore, its pre-dechlorinated state offers significant process advantages over crude upstream halides, ensuring streamlined downstream functionalization for complex scaffolds, such as ketohexokinase (KHK) and DNA polymerase theta (Polθ) inhibitors[1].

Research Fit

Attempting to substitute 4-(trifluoromethyl)nicotinonitrile with its cheaper upstream precursor, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, introduces severe process liabilities. In-house hydrodechlorination of the dichloro analog often suffers from poor selectivity and requires expensive palladium-on-carbon catalysts alongside specific acid-binding agents (like DIPEA) to prevent yield-destroying side reactions [1]. Furthermore, substituting with non-fluorinated in-class alternatives, such as 4-methylnicotinonitrile, fundamentally alters the physicochemical properties of the downstream product. The absence of the trifluoromethyl group not only eliminates the critical lipophilicity and metabolic stability required for modern APIs but also drastically reduces the ring's reactivity toward nucleophilic aromatic substitution, leading to failed coupling steps and unviable synthetic routes [2].

Substitution Risk

Flonicamid Precursor Hydrolysis Efficiency

Procuring 4-(trifluoromethyl)nicotinonitrile allows for direct, one-step alkaline hydrolysis to 4-(trifluoromethyl)nicotinic acid, a critical intermediate for the insecticide flonicamid. Industrial protocols demonstrate that reacting this exact compound with sodium hydroxide at 100 °C yields the target acid at 98.3%. In contrast, starting from the upstream baseline comparator 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile requires a preliminary catalytic hydrodechlorination step that is prone to side reactions, often reducing the overall two-step yield to ~76-84% depending on the acid-binding agent used[1].

| Evidence Dimension | Yield of 4-(trifluoromethyl)nicotinic acid |

| Target Compound Data | 98.3% yield (one-step alkaline hydrolysis) |

| Comparator Or Baseline | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (two-step process: ~76-84% overall yield) |

| Quantified Difference | 14-22% absolute increase in overall yield with elimination of Pd/C catalyst requirement |

| Conditions | Aqueous NaOH at 100 °C vs. Pd/C hydrodechlorination followed by hydrolysis |

Bypassing the hydrodechlorination step eliminates the need for expensive palladium catalysts and significantly increases the final yield of the agrochemical precursor.

Regioselective API Scaffold Functionalization

The dual electron-withdrawing nature of the CF3 and CN groups in 4-(trifluoromethyl)nicotinonitrile highly activates the pyridine ring for complex functionalization. In the synthesis of ketohexokinase (KHK) inhibitors, this compound enables highly efficient regioselective nucleophilic aromatic substitutions and Suzuki couplings at the 2- and 6-positions under mild conditions (e.g., DIPEA, 1,4-dioxane/EtOH) [1]. Comparators lacking the strongly electron-withdrawing CF3 group, such as 4-methylnicotinonitrile, exhibit significantly lower electrophilicity, requiring harsher reaction conditions that degrade sensitive functional groups and result in substantially lower yields of the desired di-substituted heterocyclic scaffolds.

| Evidence Dimension | Electrophilic activation for SNAr and cross-coupling |

| Target Compound Data | High regioselectivity and yield under mild base/solvent conditions |

| Comparator Or Baseline | 4-Methylnicotinonitrile (requires harsher thermal conditions, lower yield) |

| Quantified Difference | Enables mild-condition functionalization essential for sensitive complex API synthesis |

| Conditions | Nucleophilic aromatic substitution with amine/pyrazole salts |

Procuring this highly activated scaffold reduces synthetic step count and improves yields when constructing complex, multi-substituted pharmaceutical candidates.

Downstream Pharmacokinetic Viability

The incorporation of the trifluoromethyl group via 4-(trifluoromethyl)nicotinonitrile is non-negotiable for achieving the required binding affinity and metabolic stability in modern therapeutics. For instance, in the development of clinical candidate LY3522348 (a dual hKHK-A/C inhibitor), the CF3 group derived from this building block is critical for occupying a specific hydrophobic pocket in the target enzyme[1]. Substituting this precursor with a non-fluorinated analog like 4-methylnicotinonitrile leads to downstream APIs that suffer from rapid oxidative metabolism at the methyl position and a significant drop in target potency, rendering the resulting compounds clinically unviable.

| Evidence Dimension | Downstream API metabolic stability and target affinity |

| Target Compound Data | Sub-nanomolar potency and extended half-life (CF3-mediated) |

| Comparator Or Baseline | Des-fluoro or 4-methyl analogs (rapid metabolism, reduced potency) |

| Quantified Difference | Prevents oxidative clearance associated with methyl analogs, preserving sub-nanomolar target affinity |

| Conditions | In vitro KHK inhibition and in vivo pharmacokinetic profiling |

The exact fluorinated compound must be procured to guarantee the necessary lipophilicity and metabolic resistance of the final pharmaceutical product.

Agrochemical Precursor Manufacturing

Direct, high-yield alkaline hydrolysis of 4-(trifluoromethyl)nicotinonitrile is the optimal industrial route for producing 4-(trifluoromethyl)nicotinic acid, which is the essential intermediate for the commercial insecticide flonicamid .

Ketohexokinase (KHK) Inhibitor Development

Used as the core starting scaffold to synthesize highly selective, orally efficacious KHK-A/C dual inhibitors (e.g., LY3522348) for metabolic disease therapies, leveraging its activated positions for sequential SNAr and Suzuki couplings [1].

DNA Polymerase Theta (Polθ) Inhibitor Synthesis

Serves as a critical building block in the development of novel heterocyclic compounds targeting DNA repair deficiencies in cancer treatments, where the CF3 group is strictly required for target binding and metabolic stability [2].

Application Fit Matrix

References

- [2] Journal of Medicinal Chemistry. 'Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor'. ACS Publications, 2023.

- [3] Patent WO2024225803A1. 'Novel heterocyclic compounds and pharmaceutical composition comprising the same as dna polymerase theta inhibitors for the treatment and prophylaxis of cancer'.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types